REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[OH-].[K+].S(=O)(=O)(O)[OH:15].[F-].[Si](O)(O)(O)O.[OH-].[Ca+2].[OH-]>O>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([OH:15])[CH:7]=1 |f:1.2,6.7.8|
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
α-silicon carbide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
119.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
104.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](O)(O)(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced via an axial face
|
Type
|
CUSTOM
|
Details
|
the axial face seal
|
Type
|
ADDITION
|
Details
|
were added dropwise at 55° C. in the course of 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
was added until pH 2.3
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
DISTILLATION
|
Details
|
after which 5-fluoro-2-nitrophenol was distilled off with the steam
|
Type
|
DISTILLATION
|
Details
|
During the steam distillation
|
Type
|
CUSTOM
|
Details
|
was reduced to 1.5 in the course of 1.5 hours by means of 96% strength sulfuric acid
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The distillate was cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.58 mol | |
AMOUNT: MASS | 91.9 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |